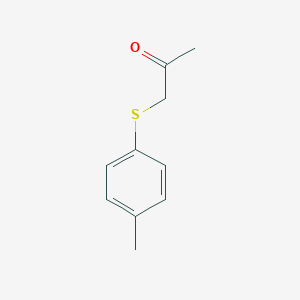

(4-Methylphenylthio)acetone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)sulfanylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12OS/c1-8-3-5-10(6-4-8)12-7-9(2)11/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDGCRNQPJVYSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381584 | |

| Record name | 1-[(4-Methylphenyl)sulfanyl]propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1200-13-1 | |

| Record name | 1-[(4-Methylphenyl)thio]-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1200-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Methylphenyl)sulfanyl]propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-Methylphenylthio)acetone chemical properties

An In-Depth Technical Guide to the Chemical Properties of (4-Methylphenylthio)acetone

Introduction

This compound, an α-arylthio ketone, is a versatile chemical intermediate of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. Its structure incorporates a reactive ketone carbonyl group, acidic α-protons, and a modifiable thioether linkage, offering multiple avenues for synthetic transformations. This guide provides a comprehensive technical overview of its chemical properties, synthesis, spectral characteristics, reactivity, and handling protocols, designed for professionals in chemical research and development. The compound's utility is primarily as a building block for constructing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals where the introduction of a substituted phenylthio moiety is desired.[1]

Section 1: Chemical Identity and Physicochemical Properties

The fundamental identity and physical characteristics of this compound are crucial for its proper handling, application in reactions, and purification.

Table 1: Chemical Identity

| Identifier | Value |

| CAS Number | 1200-13-1[2][3][4] |

| Molecular Formula | C₁₀H₁₂OS[2][3][5] |

| Molecular Weight | 180.27 g/mol [2][3][5] |

| IUPAC Name | 1-[(4-methylphenyl)sulfanyl]propan-2-one[6] |

| Common Synonyms | 1-[(4-Methylphenyl)thio]acetone, (p-Tolylthio)acetone, 2-Oxopropyl 4-tolyl sulfide, 4-Methylphenylthiomethyl methyl ketone[1][5][7] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Physical State | Colorless to yellow liquid | [7][8][9] |

| Boiling Point | 96-98 °C @ 0.1 mmHg (torr) | [1][2][9] |

| Density | 1.088 g/cm³ | [5] |

| Refractive Index | ~1.562 | [5] |

| Water Solubility | Immiscible | [9] |

| Vapor Pressure | 0.0081 mmHg @ 25°C | [5] |

Section 2: Synthesis and Mechanistic Considerations

The formation of thioethers is a cornerstone of organic synthesis, frequently employed in the pharmaceutical industry.[10] The most direct and common synthesis of this compound involves the nucleophilic substitution (Sₙ2) reaction between an alkali metal salt of 4-methylthiophenol (p-thiocresol) and chloroacetone.

Causality of Experimental Design: The choice of this pathway is dictated by the high nucleophilicity of the thiophenolate anion and the effective leaving group ability of the chloride on the α-carbon of the ketone. A base is essential to deprotonate the weakly acidic thiol (pKa ~6.5), generating the far more reactive thiophenolate nucleophile. The choice of solvent is critical; polar aprotic solvents like DMF or acetone can accelerate Sₙ2 reactions, while protic solvents like ethanol are also effective and can easily dissolve the reactants.

References

- 1. This compound [myskinrecipes.com]

- 2. 1200-13-1 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 3. scbt.com [scbt.com]

- 4. 1200-13-1 Cas No. | 1-[(4-Methylphenyl)thio]acetone | Apollo [store.apolloscientific.co.uk]

- 5. echemi.com [echemi.com]

- 6. This compound | C10H12OS | CID 2779874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

- 10. Thioether Formation - Wordpress [reagents.acsgcipr.org]

An In-depth Technical Guide to the Synthesis of (4-Methylphenylthio)acetone

Introduction

(4-Methylphenylthio)acetone, also known as 1-(p-tolylthio)propan-2-one, is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structure incorporates a versatile ketone functionality and a p-tolylthio moiety, making it a useful building block for the introduction of these groups into more complex molecules. This guide provides a comprehensive overview of the most common and efficient laboratory-scale synthesis of this compound, grounded in the principles of the Williamson ether synthesis adapted for thioether formation. This document is intended for researchers, scientists, and drug development professionals with a working knowledge of synthetic organic chemistry.

Core Synthesis Route: S-Alkylation of 4-Methylthiophenol

The most direct and widely utilized method for the preparation of this compound is the nucleophilic substitution reaction between 4-methylthiophenol (also known as p-thiocresol) and chloroacetone. This reaction is a classic example of an S-alkylation, which is analogous to the Williamson ether synthesis.

Reaction Principle and Mechanism

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The first step involves the deprotonation of the weakly acidic thiol group of 4-methylthiophenol by a suitable base to form the more nucleophilic thiophenoxide anion. This potent nucleophile then attacks the electrophilic carbon atom of chloroacetone that is bonded to the chlorine atom. The chlorine atom, being a good leaving group, is displaced, resulting in the formation of a new carbon-sulfur bond and yielding this compound.

The overall reaction is as follows:

4-Methylthiophenol + Chloroacetone → this compound + Chloride Salt

Experimental Protocol

This protocol outlines a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |

| 4-Methylthiophenol | C₇H₈S | 124.21 | 1.0 | A white solid with a strong, unpleasant odor. Handle in a well-ventilated fume hood.[2] |

| Chloroacetone | C₃H₅ClO | 92.53 | 1.0-1.1 | A lachrymatory liquid. Handle with extreme care in a fume hood.[3] |

| Sodium Hydroxide | NaOH | 40.00 | 1.0-1.1 | A strong base. Handle with appropriate personal protective equipment. |

| Ethanol | C₂H₅OH | 46.07 | Solvent | Anhydrous or 95% ethanol can be used. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Extraction Solvent | Highly flammable. |

| Saturated Sodium Chloride Solution (Brine) | NaCl(aq) | - | Washing Agent | |

| Anhydrous Magnesium Sulfate or Sodium Sulfate | MgSO₄ or Na₂SO₄ | - | Drying Agent |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylthiophenol (1.0 eq.) in ethanol.

-

Deprotonation: To the stirred solution, add a solution of sodium hydroxide (1.0-1.1 eq.) in a minimal amount of water or an ethanolic solution of sodium ethoxide. Stir the mixture at room temperature for 15-30 minutes to ensure complete formation of the sodium 4-methylthiophenoxide.

-

Alkylation: Slowly add chloroacetone (1.0-1.1 eq.) to the reaction mixture. A slight exotherm may be observed.

-

Reaction: Heat the reaction mixture to reflux and maintain it for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add water and extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Washing: Combine the organic extracts and wash sequentially with water and then with a saturated sodium chloride solution (brine). This removes any remaining inorganic salts and water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether by rotary evaporation to yield the crude this compound.

-

Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at approximately 96-98 °C at 0.1 mmHg.[3][4]

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Causality Behind Experimental Choices

-

Choice of Base: Sodium hydroxide is a cost-effective and readily available strong base capable of deprotonating the thiophenol (pKa ≈ 6.5) to a significant extent, thereby generating the nucleophilic thiophenoxide.[2] Other bases such as potassium carbonate or sodium ethoxide can also be employed.

-

Choice of Solvent: Ethanol is a suitable solvent as it readily dissolves both the reactants and the sodium thiophenoxide salt. Its boiling point allows for the reaction to be conducted at an elevated temperature, which increases the reaction rate. Aprotic polar solvents like acetone or DMF could also be used and may in some cases accelerate SN2 reactions.

-

Reaction Temperature: Heating the reaction mixture to reflux provides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate.

-

Work-up Procedure: The aqueous work-up is crucial for removing the inorganic byproducts (sodium chloride) and any unreacted sodium hydroxide. The use of brine in the final wash helps to break any emulsions and further remove water from the organic layer.

-

Purification: Vacuum distillation is the preferred method for purifying this compound, which has a relatively high boiling point.[3][4] Distillation under reduced pressure prevents thermal decomposition of the product.

Safety Considerations

-

4-Methylthiophenol: This compound has a very strong and unpleasant odor and is toxic. All manipulations should be performed in a well-ventilated fume hood.

-

Chloroacetone: Chloroacetone is a potent lachrymator (tear gas agent) and is toxic and corrosive. It should be handled with extreme caution, using appropriate personal protective equipment (gloves, safety goggles, lab coat) in a fume hood.[3]

-

Sodium Hydroxide: This is a corrosive solid and should be handled with care to avoid skin and eye contact.

-

Diethyl Ether: Diethyl ether is extremely flammable and volatile. All operations involving diethyl ether should be conducted away from ignition sources.

Alternative Synthesis Routes

While the S-alkylation of 4-methylthiophenol is the most common method, other approaches to synthesize α-arylthio ketones exist. For instance, reactions involving the C-H functionalization of acetone with a sulfenylating agent could be a potential, though likely more complex, alternative.

Conclusion

The synthesis of this compound via the S-alkylation of 4-methylthiophenol with chloroacetone is a robust and reliable method suitable for laboratory-scale preparations. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol and safety precautions outlined in this guide, researchers can efficiently produce this valuable synthetic intermediate for their research and development endeavors.

References

An In-Depth Technical Guide to the Spectroscopic Data of (4-Methylphenylthio)acetone

This guide provides a comprehensive analysis of the spectroscopic data for (4-Methylphenylthio)acetone, also known as 1-(p-tolylthio)propan-2-one. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the compound's spectral characteristics. By delving into the principles behind the experimental data, this guide aims to provide not just information, but a deeper understanding of the molecular structure and spectroscopic behavior of this α-arylthio ketone.

Introduction: The Structural Significance of this compound

This compound (C₁₀H₁₂OS) is a ketone derivative featuring a thioether linkage to a p-tolyl group. This structural motif is of interest in organic synthesis and medicinal chemistry, serving as a versatile intermediate for the creation of more complex molecules.[1] Accurate structural elucidation is paramount for its application, and spectroscopic techniques are the cornerstone of this characterization. This guide will systematically dissect the ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound, providing a robust framework for its identification and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[2] By analyzing the chemical shifts, coupling constants, and integration of the signals, we can precisely map the connectivity of atoms within this compound.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

To ensure data integrity, a standardized protocol for NMR analysis is essential. The following outlines a typical procedure for acquiring high-resolution ¹H and ¹³C NMR spectra.

-

Sample Preparation: A sample of this compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆. Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra. For ¹³C NMR, proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra. Key parameters such as acquisition time, relaxation delay, and number of scans are optimized to achieve a good signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to ensure accurate integration and peak picking.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides a quantitative count of the different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | Multiplet | 4H | Aromatic protons (H-2, H-3, H-5, H-6) |

| ~3.6 | Singlet | 2H | Methylene protons (-S-CH₂-C=O) |

| ~2.3 | Singlet | 3H | Methyl protons (Ar-CH₃) |

| ~2.2 | Singlet | 3H | Acetone methyl protons (-C(=O)-CH₃) |

Interpretation:

-

Aromatic Region (δ ~7.2-7.4): The multiplet in this region corresponds to the four protons on the p-substituted benzene ring. The expected splitting pattern would be two doublets, characteristic of an AA'BB' system, due to the symmetry of the para-substituted ring.

-

Methylene Protons (δ ~3.6): The singlet at approximately 3.6 ppm is assigned to the two protons of the methylene group adjacent to the sulfur atom and the carbonyl group. The deshielding effect of both the sulfur and carbonyl groups results in a downfield shift. The absence of coupling indicates no adjacent protons.

-

Aromatic Methyl Protons (δ ~2.3): The singlet at around 2.3 ppm is attributed to the three protons of the methyl group attached to the aromatic ring.

-

Acetone Methyl Protons (δ ~2.2): The singlet at approximately 2.2 ppm corresponds to the three protons of the methyl group of the acetone moiety. This is a characteristic chemical shift for a methyl group adjacent to a carbonyl group.[3]

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~205 | Carbonyl carbon (C=O) |

| ~138 | Aromatic carbon (C-4) |

| ~132 | Aromatic carbon (C-1) |

| ~130 | Aromatic carbons (C-2, C-6) |

| ~129 | Aromatic carbons (C-3, C-5) |

| ~48 | Methylene carbon (-S-CH₂-C=O) |

| ~29 | Acetone methyl carbon (-C(=O)-CH₃) |

| ~21 | Aromatic methyl carbon (Ar-CH₃) |

Interpretation:

-

Carbonyl Carbon (δ ~205): The signal in the far downfield region is characteristic of a ketone carbonyl carbon.[4]

-

Aromatic Carbons (δ ~129-138): Four signals are expected for the six aromatic carbons due to the symmetry of the p-tolyl group. The carbon attached to the sulfur (C-1) and the methyl-bearing carbon (C-4) will appear as distinct signals, while the pairs of ortho (C-2, C-6) and meta (C-3, C-5) carbons will each give a single signal.

-

Methylene Carbon (δ ~48): The chemical shift of the methylene carbon is influenced by the adjacent sulfur and carbonyl groups.

-

Methyl Carbons (δ ~21 and ~29): The two methyl groups appear at distinct chemical shifts, with the acetone methyl carbon being slightly more deshielded due to the direct attachment to the carbonyl group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A common and convenient method for obtaining the IR spectrum of a liquid sample is Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy.

-

Instrument Preparation: The ATR crystal (typically diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

Sample Application: A small drop of this compound is placed directly onto the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.

IR Spectral Data and Interpretation

The IR spectrum of this compound exhibits several characteristic absorption bands.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3050-3000 | Medium | C-H stretch | Aromatic |

| ~2920 | Medium | C-H stretch | Aliphatic (CH₃, CH₂) |

| ~1715 | Strong | C=O stretch | Ketone |

| ~1600, ~1495 | Medium-Weak | C=C stretch | Aromatic ring |

| ~810 | Strong | C-H bend | p-disubstituted benzene |

Interpretation:

-

C=O Stretch (~1715 cm⁻¹): The most prominent feature in the IR spectrum is a strong absorption band around 1715 cm⁻¹, which is highly characteristic of the carbonyl group (C=O) stretching vibration in a saturated ketone.[3]

-

Aromatic C-H and C=C Stretches: The absorptions in the 3050-3000 cm⁻¹ region are indicative of C-H stretching vibrations on the aromatic ring, while the bands around 1600 cm⁻¹ and 1495 cm⁻¹ correspond to the C=C stretching vibrations within the benzene ring.

-

Aliphatic C-H Stretches: The absorption around 2920 cm⁻¹ is due to the C-H stretching vibrations of the methyl and methylene groups.

-

p-Disubstituted Benzene Ring: The strong absorption around 810 cm⁻¹ is a characteristic out-of-plane C-H bending vibration for a 1,4-disubstituted (para) benzene ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.

Experimental Protocol: Electron Ionization (EI)-MS

Electron Ionization (EI) is a common ionization technique used in mass spectrometry.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).

-

Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, charged species (fragment ions) and neutral radicals.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (180.27 g/mol ) and several characteristic fragment ions.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Ion Structure | Fragmentation Pathway |

| 180 | [C₁₀H₁₂OS]⁺• | Molecular Ion (M⁺•) |

| 123 | [CH₃-C₆H₄-S]⁺ | Cleavage of the S-CH₂ bond |

| 91 | [C₇H₇]⁺ | Tropylium ion, from cleavage of the S-aryl bond |

| 43 | [CH₃-C=O]⁺ | α-cleavage, loss of the p-tolylthiomethyl radical |

Interpretation:

-

Molecular Ion (m/z 180): The peak at m/z 180 corresponds to the intact molecular ion, confirming the molecular weight of the compound.

-

p-Tolylthio Cation (m/z 123): A significant fragment at m/z 123 is expected from the cleavage of the bond between the sulfur atom and the methylene group, resulting in the stable p-tolylthio cation.

-

Tropylium Ion (m/z 91): The peak at m/z 91 is a very common and stable fragment in mass spectrometry, corresponding to the tropylium ion, which can be formed by cleavage of the sulfur-aryl bond followed by rearrangement.

-

Acylium Ion (m/z 43): α-Cleavage, a characteristic fragmentation pathway for ketones, involves the breaking of the bond adjacent to the carbonyl group. In this case, cleavage of the CH₂-C=O bond would lead to the formation of the stable acylium ion at m/z 43.[4]

Conclusion

The comprehensive spectroscopic analysis of this compound presented in this guide provides a detailed and validated framework for its structural characterization. The convergence of data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry offers a high degree of confidence in the assigned structure. For researchers and scientists, this guide serves as a practical reference for the identification and quality control of this important synthetic intermediate. The principles and methodologies described herein are broadly applicable to the structural elucidation of other α-arylthio ketones and related organosulfur compounds.

References

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Electron Ionization Mass Spectrum of (4-Methylphenylthio)acetone

Introduction

This compound, a bifunctional organic molecule incorporating a ketone and an aryl thioether, presents a unique case for structural elucidation by mass spectrometry. Its analysis is critical in various fields, including synthetic chemistry, metabolite identification, and drug development, where precise molecular characterization is paramount. Mass spectrometry, particularly with Electron Ionization (EI), serves as a definitive tool for this purpose. EI is a hard ionization technique that imparts significant energy into the analyte, inducing predictable and informative fragmentation. This process creates a unique "fingerprint" of fragment ions, which, when expertly interpreted, reveals the molecule's core structure.

This guide provides a comprehensive analysis of the anticipated EI mass spectrum of this compound. As an experimental spectrum is not publicly cataloged in major databases like the NIST Mass Spectral Library, this document synthesizes established fragmentation principles of its constituent functional groups—ketones and aryl thioethers—to construct a predictive interpretation. We will explore the primary fragmentation pathways, the rationale behind the expected ion abundances, and a validated protocol for acquiring a high-quality mass spectrum.

Predicted Electron Ionization Mass Spectrum Analysis

Upon entering the ion source of a mass spectrometer, this compound (molecular weight: 180.05 g/mol ) is bombarded with high-energy electrons (typically 70 eV). This results in the ejection of an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M+•). The ionization is most likely to occur by removing a non-bonding electron from either the sulfur or oxygen atom due to their lower ionization energy compared to electrons in sigma or pi bonds[1][2]. The resulting molecular ion is energetically unstable and undergoes a series of fragmentation reactions to yield smaller, more stable ions.

The Molecular Ion (M+•)

The molecular ion peak for this compound is expected at a mass-to-charge ratio (m/z) of 180. Given the presence of both an aromatic ring and a sulfur atom, which can stabilize the radical cation, this peak should be clearly observable. A notable feature will be the M+2 peak at m/z 182. This peak arises from the natural abundance of the heavy isotope of sulfur, ³⁴S (4.21%). The relative intensity of the M+2 peak is expected to be approximately 4% of the M+• peak, providing a strong diagnostic clue for the presence of a single sulfur atom in the molecule.

Primary Fragmentation Pathways

The fragmentation of the this compound molecular ion is governed by the preferential cleavage of the weakest bonds and the formation of the most stable resulting cations and neutral radicals. The primary fragmentation mechanisms at play are α-cleavage adjacent to the carbonyl group and cleavage at the thioether linkage.[1][3]

Pathway 1: α-Cleavage at the Carbonyl Group

Alpha-cleavage is a dominant fragmentation pathway for ketones.[4][5] This involves the cleavage of a carbon-carbon bond adjacent to the carbonyl group. For this compound, this can occur on either side of the carbonyl.

-

Loss of a Methyl Radical (•CH₃): Cleavage of the C-C bond between the carbonyl carbon and the methyl group results in the formation of a resonance-stabilized acylium ion at m/z 165 . This is a highly favorable fragmentation, and this peak is expected to be prominent.

-

M+• → [C₉H₉OS]⁺ + •CH₃ (m/z 165)

-

-

Loss of the 4-Methylphenylthiomethyl Radical (•CH₂SC₆H₄CH₃): Cleavage on the other side of the carbonyl group leads to the formation of the acetyl cation at m/z 43 . This is a very common fragment for molecules containing an acetyl group and is often the base peak (the most intense peak) in the spectrum.[2][6]

-

M+• → [CH₃CO]⁺ + •CH₂SC₆H₄CH₃ (m/z 43)

-

Pathway 2: Cleavage at the Thioether Linkage

The C-S bonds in the thioether linkage are also susceptible to cleavage.

-

Cleavage of the S-CH₂ Bond: Homolytic cleavage of the bond between the sulfur and the methylene group leads to the formation of the stable 4-methylthiophenyl cation at m/z 123 . The positive charge is stabilized by the aromatic ring.

-

M+• → [CH₃C₆H₄S]⁺ + •CH₂COCH₃ (m/z 123)

-

-

Formation of the Tropylium Ion: A very common fragmentation pathway for toluene-containing compounds involves the benzylic cleavage of the C-S bond followed by rearrangement. Cleavage of the aryl-S bond and loss of the thioacetone radical leads to the formation of a tolyl cation, which readily rearranges to the highly stable tropylium ion at m/z 91 .

-

M+• → [C₇H₇]⁺ + •SCH₂COCH₃ (m/z 91)

-

The following diagram illustrates these predicted fragmentation pathways.

Summary of Predicted Key Ions

The following table summarizes the major ions anticipated in the EI mass spectrum of this compound. The relative intensity is a prediction based on established fragmentation rules, where the formation of stable ions like the acetyl and tropylium cations is highly favored.

| m/z | Proposed Ion Structure | Fragment Lost | Fragmentation Pathway | Predicted Relative Intensity |

| 180 | [C₁₀H₁₂OS]⁺• | - | Molecular Ion (M+•) | Moderate |

| 165 | [M - CH₃]⁺ | •CH₃ | α-Cleavage | Moderate to High |

| 123 | [CH₃C₆H₄S]⁺ | •CH₂COCH₃ | Thioether Cleavage | Moderate |

| 91 | [C₇H₇]⁺ | •SCH₂COCH₃ | Benzylic Cleavage & Rearrangement | High |

| 43 | [CH₃CO]⁺ | •CH₂SC₆H₄CH₃ | α-Cleavage | Very High (Likely Base Peak) |

Experimental Protocol for Mass Spectrum Acquisition

To obtain a high-quality EI mass spectrum of this compound, a Gas Chromatography-Mass Spectrometry (GC-MS) system is the instrument of choice. GC provides excellent separation for a semi-volatile compound like this, ensuring that a pure sample enters the ion source.

Instrumentation

-

Gas Chromatograph: Agilent 8890 GC (or equivalent)

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent single quadrupole MS)

-

GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

Step-by-Step Methodology

-

Sample Preparation:

-

Prepare a 100 ppm stock solution of this compound in a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.

-

Perform a serial dilution to create a working solution of 1-10 ppm. High concentrations can lead to detector saturation and spectral distortion.

-

-

GC Method Configuration:

-

Inlet: Split/Splitless injector.

-

Inlet Temperature: 250 °C.

-

Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium, constant flow mode at 1.0 mL/min.

-

Oven Program:

-

Initial Temperature: 70 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

Rationale: This program provides a good balance between separation efficiency and analysis time.

-

-

-

MS Method Configuration:

-

Ion Source: Electron Ionization (EI).

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Electron Energy: 70 eV (standard for library matching).

-

Mass Range: Scan from m/z 35 to 350. This range covers the expected fragments and the molecular ion while avoiding solvent and background interference at low masses.

-

Solvent Delay: 3 minutes. This prevents the high solvent volume from entering the MS, preserving the filament and detector.

-

-

System Validation & Acquisition:

-

Tuning: Perform a standard autotune of the mass spectrometer using perfluorotributylamine (PFTBA) to ensure mass accuracy and resolution.

-

Blank Run: Inject 1 µL of pure solvent to verify system cleanliness and identify background contaminants.

-

Sample Acquisition: Inject the prepared sample and acquire the data.

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum from the apex of the peak, ensuring to subtract the background spectrum from a nearby baseline point for a clean spectrum.

-

Analyze the resulting spectrum, identifying the molecular ion and the key fragment ions as detailed in this guide.

-

Experimental Workflow Diagram

Conclusion

The mass spectrum of this compound under Electron Ionization is predicted to be rich with structurally significant information. The presence of a clear molecular ion at m/z 180, coupled with a characteristic M+2 peak, confirms the elemental composition. The fragmentation pattern is expected to be dominated by a base peak at m/z 43 (acetyl cation) resulting from α-cleavage, with other prominent peaks at m/z 165 (loss of methyl), m/z 123 (4-methylthiophenyl cation), and m/z 91 (tropylium ion). This detailed predictive analysis, grounded in the fundamental principles of mass spectrometry, provides a robust framework for researchers to identify and characterize this compound with a high degree of confidence.

References

IR spectrum of (4-Methylphenylthio)acetone

An In-Depth Technical Guide to the Infrared Spectrum of (4-Methylphenylthio)acetone

Executive Summary

This compound (CAS No. 1200-13-1) is an organic compound featuring a ketone, a thioether, and a para-substituted aromatic ring.[1][2] As with many specialized organic molecules, rigorous structural confirmation is paramount in research and development settings. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for verifying the presence of key functional groups and the overall molecular architecture. This guide offers a comprehensive analysis of the , grounded in fundamental spectroscopic principles and supported by established experimental protocols. We will dissect the spectrum by assigning characteristic vibrational modes to their respective functional groups, explain the causality behind experimental choices for data acquisition, and present a detailed workflow for obtaining a high-fidelity spectrum. This document is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for structural elucidation and quality control.

Introduction to this compound and the Role of IR Spectroscopy

This compound, with the molecular formula C₁₀H₁₂OS, incorporates several distinct functional moieties within its structure: an aliphatic ketone, an aryl thioether, and a 1,4- (or para-) disubstituted benzene ring.[3] The unique electronic and steric environment of each group gives rise to a characteristic "molecular fingerprint" when analyzed by infrared spectroscopy.

IR spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of the chemical bonds.[4] These vibrations occur at specific, quantized frequencies. The frequency of vibration is determined by the masses of the bonded atoms and the strength of the bond (force constant).[4] Consequently, an IR spectrum, which plots absorbance or transmittance against wavenumber (cm⁻¹), provides direct evidence for the presence or absence of key functional groups, making it an indispensable tool for molecular characterization.

This guide will provide a detailed interpretation of the , correlating specific absorption bands with the molecule's structural features.

Theoretical Principles and Expected Vibrational Frequencies

The interpretation of an IR spectrum relies on the concept of group frequencies, where specific functional groups consistently absorb infrared radiation within a predictable range of wavenumbers, irrespective of the rest of the molecule's structure.[4] For this compound, we anticipate characteristic absorptions from four primary regions of the molecule.

The Aliphatic Ketone (C=O)

The carbonyl (C=O) double bond stretch is one of the most prominent and reliable absorption bands in IR spectroscopy due to the large change in dipole moment during vibration.[5] For a saturated, aliphatic ketone like the one present in this molecule, a strong, sharp absorption is expected in the range of 1725-1705 cm⁻¹.[6][7] Its high intensity makes it an excellent diagnostic marker.

The Para-Substituted Aromatic Ring

The p-tolyl group introduces several characteristic bands:

-

Aromatic C-H Stretch: These absorptions occur at wavenumbers slightly higher than their aliphatic counterparts, typically in the 3100-3000 cm⁻¹ region.[8][9]

-

Aromatic C=C In-Ring Stretch: The benzene ring exhibits complex in-plane stretching vibrations, which usually result in a series of bands of variable intensity between 1600 cm⁻¹ and 1450 cm⁻¹.[8][9]

-

C-H Out-of-Plane (OOP) Bending: The pattern of C-H "wagging" vibrations in the 900-675 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring.[8][10] For para-disubstituted rings, a strong absorption is generally observed between 860 and 790 cm⁻¹.[11]

Aliphatic C-H Groups (Methylene and Methyl)

The molecule contains both a methylene (-CH₂-) and two methyl (-CH₃) groups. Their vibrations are expected as follows:

-

C-H Stretch: Strong absorptions due to symmetric and asymmetric stretching are expected just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.[10]

-

C-H Bending: Asymmetric and symmetric bending (scissoring, rocking) vibrations for these groups appear in the 1470-1365 cm⁻¹ region.

The Thioether (Aryl-S-CH₂) Linkage

The C-S stretching vibration is typically weak and appears in the fingerprint region of the spectrum, often between 800 and 600 cm⁻¹. Its assignment can be challenging due to coupling with other vibrations in this crowded region.[12]

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The trustworthiness of spectral data is contingent upon a robust and well-controlled experimental procedure. Attenuated Total Reflectance (ATR) is the preferred technique for a liquid or low-melting solid sample like this compound, as it requires minimal sample preparation.[3][13]

Instrumentation and Sample Preparation

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27 FT-IR, is standard.[3][13]

-

ATR Accessory: A diamond or zinc selenide (ZnSe) ATR crystal is commonly used.

-

Sample: A single drop of neat (undiluted) this compound is sufficient. The sample is applied directly onto the ATR crystal surface.

Data Acquisition and Processing Workflow

A self-validating protocol ensures that the final spectrum is solely representative of the sample, free from atmospheric or instrumental artifacts.

Caption: A validated workflow for acquiring an ATR-FTIR spectrum.

Step-by-Step Methodology:

-

System Preparation: Ensure the ATR crystal is impeccably clean. Verify instrument performance using a polystyrene film standard.

-

Background Scan: An essential self-validating step. A spectrum of the empty ATR crystal is taken. This captures the spectral signature of ambient atmospheric water and carbon dioxide, as well as the instrument's intrinsic response.

-

Sample Application: Apply a small drop of this compound directly onto the center of the ATR crystal.

-

Sample Scan: Acquire the spectrum of the sample. The instrument software automatically ratios the sample scan against the stored background scan, effectively subtracting the atmospheric and instrumental contributions and yielding the pure spectrum of the sample.

-

Data Processing: Apply a baseline correction to account for any drift and an ATR correction to adjust for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.

Detailed Spectral Analysis

The following table summarizes the principal absorption bands in the , with assignments based on established group frequency correlations.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Structural Unit |

| ~3050 - 3020 | Medium-Weak | C-H Aromatic Stretch | p-Tolyl Ring |

| ~2990 - 2920 | Medium | C-H Aliphatic Stretch (Asymmetric & Symmetric) | -CH₂- and -CH₃ |

| ~1715 | Strong, Sharp | C=O Carbonyl Stretch | Ketone |

| ~1595 | Medium-Weak | C=C Aromatic In-Ring Stretch | p-Tolyl Ring |

| ~1495 | Medium | C=C Aromatic In-Ring Stretch | p-Tolyl Ring |

| ~1440 | Medium | CH₂ Scissoring / CH₃ Asymmetric Bend | Aliphatic Groups |

| ~1360 | Medium | CH₃ Symmetric Bend (Umbrella) | Aliphatic Groups |

| ~815 | Strong | C-H Out-of-Plane Bend (2 adjacent H) | p-Disubstituted Ring |

| ~700 - 650 | Weak-Medium | C-S Stretch | Thioether |

Spectral Walkthrough:

-

Above 3000 cm⁻¹: We observe weaker peaks corresponding to the C-H stretches of the aromatic ring.[8]

-

Below 3000 cm⁻¹: More intense peaks appear around 2920 cm⁻¹, characteristic of the C-H stretching in the methyl and methylene groups.[10]

-

The Carbonyl Region (1715 cm⁻¹): The most prominent feature of the spectrum is the very strong and sharp absorption at approximately 1715 cm⁻¹. This is the classic signature of a saturated aliphatic ketone's C=O stretching vibration and serves as definitive evidence for this functional group.[5][6]

-

The Double Bond Region (1600-1450 cm⁻¹): Two distinct peaks of medium intensity are found around 1595 and 1495 cm⁻¹. These are characteristic of the carbon-carbon stretching vibrations within the benzene ring.[8]

-

The Fingerprint Region (<1500 cm⁻¹): This region contains a wealth of information.

-

Bands around 1440 cm⁻¹ and 1360 cm⁻¹ are attributed to the bending vibrations of the aliphatic C-H bonds.

-

Crucially, a strong band is observed around 815 cm⁻¹. This absorption is highly indicative of the C-H out-of-plane bending for a para-disubstituted aromatic ring, confirming the 1,4 substitution pattern.[11]

-

A weaker band associated with the C-S thioether linkage is expected in the 700-650 cm⁻¹ range, though it may be overlapped by other vibrations.

-

Conclusion

The infrared spectrum of this compound provides a clear and unambiguous confirmation of its molecular structure. Each key functional group—the aliphatic ketone (strong C=O stretch at ~1715 cm⁻¹), the para-substituted aromatic ring (C-H OOP bend at ~815 cm⁻¹ and C=C stretches at ~1595/1495 cm⁻¹), and the aliphatic moieties (C-H stretches <3000 cm⁻¹)—produces a distinct and identifiable absorption band. By employing a validated experimental protocol such as ATR-FTIR, researchers can rapidly obtain high-quality spectra for structural verification, reaction monitoring, and quality assurance in a drug development or chemical synthesis setting. This guide provides the foundational framework for both the acquisition and expert interpretation of this vital analytical data.

References

- 1. echemi.com [echemi.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C10H12OS | CID 2779874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Charateristic IR Absorption of Benzene Derivatives [ns1.almerja.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

Physical properties of 1-(p-tolylthio)propan-2-one

An In-depth Technical Guide to the Physical Properties of 1-(p-tolylthio)propan-2-one

Abstract

This technical guide provides a comprehensive examination of the physical and spectroscopic properties of 1-(p-tolylthio)propan-2-one (CAS No. 1200-13-1), an α-keto thioether of significant interest in synthetic organic chemistry and drug development. Synthesizing data from supplier technical sheets and predictive models based on analogous structures, this document serves as a critical resource for researchers, chemists, and quality control professionals. Key physicochemical parameters, including boiling point, density, and refractive index, are presented alongside a detailed predictive analysis of its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopic profiles. Furthermore, this guide outlines robust, field-proven experimental protocols for the empirical verification of these properties, ensuring scientific integrity and reproducibility in a laboratory setting.

Introduction: The Scientific Context of an α-Keto Thioether

1-(p-tolylthio)propan-2-one is a bifunctional molecule featuring a ketone carbonyl group and a thioether linkage. This structural arrangement, specifically a sulfur atom at the α-position to a carbonyl, imparts unique chemical reactivity and makes it a valuable intermediate. The thioether moiety can be selectively oxidized to sulfoxides and sulfones, modulating the compound's polarity, hydrogen bonding capability, and steric profile. The ketone offers a handle for a multitude of classic transformations, including aldol reactions, reductive aminations, and Wittig olefinations.

Understanding the fundamental physical properties of this compound is paramount for its effective use. For professionals in drug development, these properties influence formulation, solubility, and ADME (absorption, distribution, metabolism, and excretion) profiles. For process chemists, precise knowledge of melting and boiling points is critical for purification, scale-up, and ensuring process safety. This guide provides that foundational knowledge, grounded in both reported data and expert scientific interpretation.

Molecular and Physicochemical Properties

The identity and core physical constants of 1-(p-tolylthio)propan-2-one are summarized below. This data is essential for accurate reagent measurement, reaction setup, and safety considerations.

Chemical Identity and Structure

The molecule consists of a propan-2-one backbone where one of the methyl carbons is linked to the sulfur atom of a p-thiocresol (4-methylbenzenethiol) unit.

Caption: Molecular structure of 1-(p-tolylthio)propan-2-one.

Table 1: Chemical Identifiers and Molecular Properties

| Parameter | Value | Source(s) |

|---|---|---|

| CAS Number | 1200-13-1 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₂OS | [4] |

| Molecular Weight | 180.27 g/mol | [4] |

| IUPAC Name | 1-[(4-methylphenyl)sulfanyl]propan-2-one | [2] |

| Common Synonyms | (4-Methylphenylthio)acetone, (p-Tolylthio)acetone |[2][4] |

Physicochemical Data

There is a notable discrepancy in publicly available data regarding the physical state of this compound at standard temperature and pressure. Multiple safety data sheets describe it as a yellow liquid[5][6]. Conversely, other chemical suppliers report a melting point between 96-98 °C, which would classify it as a solid[4][7][8]. This discrepancy may arise from clerical errors in databases or the existence of different polymorphic forms. However, the reported boiling point at reduced pressure is consistent with a high-boiling liquid. For practical laboratory use, it should be treated as a high-boiling liquid or a low-melting solid.

Table 2: Reported Physical Properties

| Property | Value | Conditions | Source(s) |

|---|---|---|---|

| Physical State | Liquid | 20 °C, 1 atm | [5][6][8] |

| Appearance | Colorless to Yellow Liquid | - | [5][6] |

| Boiling Point | 133 - 135 °C | @ 7 - 9 Torr | [4] |

| 96 - 98 °C | Pressure not specified | [5][7] | |

| Melting Point | 96 - 98 °C | 1 atm | [7][8] |

| Density | 1.088 g/cm³ | @ 19 °C | [4] |

| Refractive Index | 1.562 | @ 20 °C | [4] |

| Water Solubility | Low / Insoluble | - | [6] |

| Solvent Solubility | Soluble in common organic solvents (e.g., alcohols, acetone, chlorinated solvents) | Inferred from structure |[9][10] |

Spectroscopic Profile (Predicted)

No formally published and assigned spectra for 1-(p-tolylthio)propan-2-one were identified. The following profiles are expertly predicted based on the known spectroscopic behavior of its constituent functional groups and data from closely related analogs.

Mass Spectrometry (MS)

Under Electron Ionization (EI), the molecule is expected to produce a distinct molecular ion peak and undergo characteristic fragmentation patterns, primarily α-cleavage adjacent to the carbonyl group and cleavage at the thioether bond.

-

Molecular Ion (M⁺·): Expected at m/z = 180. The presence of sulfur should also yield an M+2 peak (from the ³⁴S isotope) with an intensity of approximately 4.5% relative to the M⁺· peak.

-

α-Cleavage (Loss of Methyl Radical): Cleavage of the C-C bond between the carbonyl and the methyl group would result in the loss of a methyl radical (·CH₃, 15 Da), yielding a prominent acylium ion at m/z = 165 .

-

α-Cleavage (Loss of Thioarylmethyl Radical): Cleavage of the C-C bond between the carbonyl and the methylene group is less favored but possible, leading to an acylium ion at m/z = 43 (CH₃CO⁺).

-

Thioether Cleavage: Homolytic cleavage of the CH₂-S bond can lead to the formation of the p-tolylthio radical or cation. A major fragment is expected from the cleavage and rearrangement to form the p-thiocresol cation at m/z = 124 .

-

McLafferty Rearrangement: A McLafferty rearrangement is not possible for this structure as it lacks a γ-hydrogen relative to the carbonyl group.

-

Tropylium Ion: The p-tolyl group can fragment further, potentially forming a tropylium-type ion at m/z = 91 .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Spectra are predicted in deuterochloroform (CDCl₃) with tetramethylsilane (TMS) as a reference (0.00 ppm).

-

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to be highly informative with five distinct signals.

-

δ ~ 7.25-7.35 ppm (d, 2H): Aromatic protons ortho to the sulfur atom.

-

δ ~ 7.10-7.20 ppm (d, 2H): Aromatic protons meta to the sulfur atom. The AA'BB' system of the 1,4-disubstituted ring will appear as two distinct doublets.

-

δ ~ 3.60-3.70 ppm (s, 2H): Methylene protons (CH₂) alpha to both the carbonyl group and the sulfur atom. The singlet nature arises from the absence of adjacent protons.

-

δ ~ 2.30-2.35 ppm (s, 3H): Methyl protons of the tolyl group.

-

δ ~ 2.20-2.25 ppm (s, 3H): Methyl protons of the acetyl group.

-

-

¹³C NMR Spectroscopy (Predicted): The proton-decoupled ¹³C NMR spectrum should display 8 unique carbon signals.

-

δ ~ 205-208 ppm: Carbonyl carbon (C=O). This is the most downfield signal[11].

-

δ ~ 137-139 ppm: Aromatic quaternary carbon attached to the methyl group.

-

δ ~ 132-134 ppm: Aromatic quaternary carbon attached to the sulfur atom.

-

δ ~ 130-131 ppm (2C): Aromatic CH carbons ortho to the sulfur atom.

-

δ ~ 129-130 ppm (2C): Aromatic CH carbons meta to the sulfur atom.

-

δ ~ 45-48 ppm: Methylene carbon (-S-CH₂-C=O).

-

δ ~ 29-31 ppm: Acetyl methyl carbon (-C(=O)-CH₃).

-

δ ~ 20-22 ppm: Tolyl methyl carbon (Ar-CH₃).

-

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong carbonyl stretch and vibrations associated with the aromatic ring and thioether linkage.

-

~1710-1725 cm⁻¹ (Strong, Sharp): C=O stretch. This is a hallmark absorption for aliphatic ketones.

-

~3000-3100 cm⁻¹ (Medium): Aromatic C-H stretching.

-

~2850-2960 cm⁻¹ (Medium-Weak): Aliphatic C-H stretching from the methyl and methylene groups.

-

~1590-1610 cm⁻¹ & ~1490-1510 cm⁻¹ (Medium): C=C stretching vibrations within the aromatic ring.

-

~810-840 cm⁻¹ (Strong): C-H out-of-plane bending, characteristic of 1,4-disubstituted (para) benzene rings.

-

~650-750 cm⁻¹ (Weak to Medium): C-S stretching vibration. This can be difficult to assign definitively.

Experimental Protocols for Physicochemical Characterization

To ensure the scientific integrity of data used in research and development, empirical verification of physical properties is essential. The following section details standard operating procedures for the characterization of 1-(p-tolylthio)propan-2-one.

Workflow for Comprehensive Analysis

The logical flow for characterizing a new or unverified batch of the compound involves a sequence of analyses from basic physical properties to detailed structural elucidation.

References

- 1. 1200-13-1|1-(p-Tolylthio)propan-2-one|BLD Pharm [bldpharm.com]

- 2. This compound | C10H12OS | CID 2779874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labnovo.com [labnovo.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. 1-Methylthio-2-propanone | C4H8OS | CID 6430713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-Methylthio-2-propanone, 98+% | Fisher Scientific [fishersci.ca]

- 11. chem.libretexts.org [chem.libretexts.org]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Synthesis of β-Ketosulfides: Core Starting Materials and Strategic Considerations

Foreword: The Strategic Importance of the β-Ketosulfide Motif

The β-ketosulfide moiety is a cornerstone structural unit in a multitude of biologically active molecules, pharmaceutical agents, and versatile synthetic intermediates.[1] Its unique chemical architecture, featuring a reactive methylene group positioned between a carbonyl and a sulfur atom, provides a rich platform for subsequent chemical transformations. These compounds serve as precursors for the synthesis of chiral hydroxy sulfides, sulfoxides, and sulfones, which are prevalent in medicinal chemistry.[1] This guide provides an in-depth analysis of the primary synthetic routes to β-ketosulfides, focusing on the critical role of starting material selection in dictating the optimal synthetic strategy. We will explore the causality behind experimental choices, from classical nucleophilic substitution reactions to modern photoredox-catalyzed couplings, offering researchers a comprehensive framework for designing efficient and robust synthetic pathways.

Foundational Synthetic Strategies: An Overview

The synthesis of β-ketosulfides can be broadly categorized into several key strategies, each defined by the nature of the bond being formed and the type of starting materials employed. The choice of pathway is often governed by factors such as substrate availability, functional group tolerance, and desired scale.

Synthesis via Acylation of Thiol Nucleophiles

The most traditional and direct approach to β-ketosulfides involves the acylation of a sulfur-based nucleophile, typically a thiol or its corresponding thiolate. This strategy is predicated on the high nucleophilicity of sulfur.

Starting Materials: Thiols and α-Haloketones

This is arguably the most classical synthesis, relying on a straightforward SN2 reaction.

-

Mechanism: The reaction proceeds via the nucleophilic attack of a thiolate anion on the carbon atom bearing a halogen (Cl, Br, I) alpha to a ketone. The thiolate is typically generated in situ by treating the corresponding thiol with a non-nucleophilic base (e.g., NaH, K₂CO₃, or an amine base like Et₃N). The choice of base is critical; it must be strong enough to deprotonate the thiol without promoting self-condensation of the α-haloketone.

-

Field Insights: While robust, this method is limited by the availability and stability of the requisite α-haloketones, which can be lachrymatory and reactive. For sensitive substrates, milder bases like diisopropylethylamine (DIPEA) are preferred to minimize side reactions. The use of malodorous thiols is also a significant drawback, prompting the development of thiol-free alternatives.[1]

Starting Materials: Thiols and Carboxylic Acid Derivatives

This approach involves forming the C-S bond through a condensation-type reaction, which requires activation of the carboxylic acid.

-

Strategy: Direct reaction between a thiol and a carboxylic acid to form a thioester, followed by manipulation to yield the β-ketosulfide, is one pathway. A more direct route involves the condensation of a thiol with a β-keto acid or ester.

-

Use of Coupling Reagents: For direct coupling of a carboxylic acid and a thiol to form a thioester, standard peptide coupling reagents are highly effective. Reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often used with an additive like 1-hydroxybenzotriazole (HOBt), activate the carboxylic acid for nucleophilic attack by the thiol.[2][3][4][5] This method is valued for its mild conditions and broad substrate scope.[2]

Protocol 1: General Procedure for DCC/HOBt Mediated Thioester Synthesis

-

Activation: Dissolve the carboxylic acid (1.0 equiv) and HOBt (1.1 equiv) in an anhydrous aprotic solvent (e.g., THF or DCM).

-

Coupling Agent Addition: Cool the solution to 0 °C in an ice bath and add DCC (1.1 equiv) portion-wise. Stir for 30-60 minutes at 0 °C to form the activated HOBt ester. A white precipitate of dicyclohexylurea (DCU) will begin to form.[3][4]

-

Thiol Addition: Add the thiol (1.0 equiv) to the reaction mixture, followed by a tertiary amine base such as N-methylmorpholine (NMM) (1.0 equiv) if the thiol is used as a salt.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Workup: Upon completion, filter the mixture to remove the precipitated DCU. Wash the filtrate with dilute acid (e.g., 1N HCl), saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude thioester product by flash column chromatography.

Modern Strategies: Photoredox and Electrochemical Synthesis

Recent advances in synthetic methodology have introduced powerful techniques that operate under exceptionally mild conditions, leveraging single-electron chemistry to forge the key C-S bond.

Starting Materials: Sulfides and Activated Carboxylic Acids

A groundbreaking approach utilizes a dual photoredox and N-heterocyclic carbene (NHC) catalysis system to couple readily available sulfides with carboxylic acids.[6][7][8]

-

Mechanism: This sophisticated mechanism avoids harsh reagents and temperatures.

-

The carboxylic acid is first activated by an NHC and an activating agent to form a reactive acyl azolium intermediate.

-

A photocatalyst (e.g., 4CzIPN), upon excitation by visible light, oxidizes the sulfide starting material to a sulfur radical cation.

-

This radical cation is deprotonated at the α-carbon by a mild base to generate a key α-thio radical.

-

Simultaneously, the excited photocatalyst reduces the acyl azolium intermediate to a persistent ketyl radical.

-

A radical-radical cross-coupling between the α-thio radical and the azolium-derived ketyl radical occurs.

-

The resulting tetrahedral intermediate collapses to yield the final β-ketosulfide product and regenerate the NHC catalyst.[6][9]

-

-

Field Insights: This method is exemplary for its mildness and functional group tolerance, enabling late-stage functionalization of complex molecules, including derivatives of pharmaceuticals like telmisartan.[6] The ability to use common sulfides and carboxylic acids as starting materials significantly broadens the synthetic scope.

Electrochemical Synthesis

Electrochemical methods offer a green and efficient alternative, using electricity as a "traceless" reagent to drive reactions. β-Ketosulfones, closely related structures, have been synthesized by the electrochemical sulfination of aryl methyl ketones or aryl acetylenes with sodium sulfinates.[10][11][12] This highlights the potential for developing direct electrochemical routes to β-ketosulfides, avoiding chemical oxidants and catalysts.

Alternative Pathways: C–C Bond Cleavage

An inventive strategy involves the formation of a C–S bond in a 1,3-dicarbonyl system, followed by a selective C–C bond cleavage to release the β-ketosulfide.

-

Starting Materials: β-Keto esters and a sulfur source like sodium S-organyl sulfurothioates (Bunte salts).[13]

-

Strategy: The reaction of a β-keto ester with a Bunte salt under basic conditions first leads to an α-sulfenylated intermediate. The selectivity of the subsequent C-C bond cleavage (hydrolysis vs. decarboxylation) can be controlled by the amount of base used. Using a larger excess of base (e.g., 4 equivalents of NaOH) favors hydrolysis of the ester, leading to an α-thio ketone, while a smaller amount (2 equivalents) can favor decarboxylation to yield an α-thio ester.[13] This method provides selective access to either α-thio ketones or esters from the same starting materials.

Comparative Analysis of Synthetic Strategies

The selection of an appropriate synthetic route depends on a careful evaluation of the strengths and weaknesses of each method in the context of the target molecule.

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |

| SN2 Reaction | Thiol, α-Haloketone | Base (e.g., K₂CO₃, NaH) | Simple, direct, high-yielding for simple substrates. | Limited by stability/availability of α-haloketones; malodorous thiols.[1] |

| Condensation | Thiol, Carboxylic Acid | Coupling Reagent (DCC, HOBt) | Mild conditions, broad scope, avoids α-haloketones.[2] | Requires stoichiometric coupling agents and generates byproducts (e.g., DCU).[3][4] |

| Photoredox Coupling | Sulfide, Carboxylic Acid | Photocatalyst, NHC, Base, Visible Light | Exceptionally mild, high functional group tolerance, uses readily available starting materials.[6][7] | Requires specialized photocatalysis setup; catalyst can be expensive. |

| C-C Cleavage | β-Keto Ester, Bunte Salt | Base (e.g., NaOH) | Thiol-free, selective access to α-thio ketones or esters.[13] | Requires specific 1,3-dicarbonyl precursors; moderate to good yields. |

Conclusion and Future Outlook

The synthesis of β-ketosulfides has evolved from classical nucleophilic displacement reactions to highly sophisticated photoredox-catalyzed couplings. While traditional methods using thiols and α-haloketones remain valuable for their simplicity, modern strategies offer unparalleled mildness and functional group compatibility, paving the way for applications in complex molecule synthesis and late-stage functionalization. The continued development of catalytic, thiol-free, and environmentally benign methodologies, such as electrochemical synthesis, will undoubtedly further expand the synthetic chemist's toolkit for accessing this critical structural motif, empowering future innovations in drug discovery and materials science.

References

- 1. Thiol-free chemoenzymatic synthesis of β-ketosulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]

- 3. peptide.com [peptide.com]

- 4. file.globalso.com [file.globalso.com]

- 5. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acyl Azolium–Photoredox-Enabled Synthesis of β-Keto Sulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acyl Azolium-Photoredox-Enabled Synthesis of β-Keto Sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. researchgate.net [researchgate.net]

- 10. Electrochemical Synthesis of β-Ketosulfones from Switchable Starting Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Electrochemical Synthesis of β-Ketosulfones from Switchable Starting Materials [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions - PMC [pmc.ncbi.nlm.nih.gov]

(4-Methylphenylthio)acetone role in organic synthesis

An In-Depth Technical Guide to (4-Methylphenylthio)acetone in Organic Synthesis

Abstract

This compound, a versatile α-arylthio ketone, serves as a pivotal building block in modern organic synthesis. Its trifecta of reactive sites—the enolizable α-protons, the electrophilic carbonyl carbon, and the oxidizable sulfur atom—offers a rich landscape for molecular elaboration. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic application of this compound, with a particular focus on its role in constructing complex molecular architectures relevant to pharmaceutical and agrochemical research. We will dissect the causality behind key experimental protocols, including its synthesis, enolate-driven alkylation, and its transformation via the powerful Pummerer rearrangement, providing researchers with both theoretical grounding and practical, field-proven methodologies.

Introduction: The Strategic Value of an α-Arylthio Ketone

In the toolkit of synthetic organic chemistry, intermediates that offer multiple, chemoselectively addressable functional groups are of paramount importance. This compound, also known as 1-(p-tolylthio)propan-2-one, is a prime example of such a scaffold. Its structure uniquely combines the reactivity of a ketone with the versatile chemistry of a thioether. This duality allows for the sequential or concurrent introduction of functionalities, making it a valuable precursor for creating complex, bioactive molecules.[1] This guide will illuminate the core chemical principles that make this compound a cornerstone intermediate for drug development professionals and research scientists.

Physicochemical Properties

A summary of the key properties of this compound is provided below for reference.

| Property | Value | Reference(s) |

| CAS Number | 1200-13-1 | [1] |

| Molecular Formula | C₁₀H₁₂OS | [1] |

| Molecular Weight | 180.27 g/mol | [1] |

| Boiling Point | 96-98 °C at 0.1 mmHg | [1] |

| Density | 1.088 g/cm³ |

Synthesis of this compound

The most direct and widely employed synthesis of this compound is analogous to the Williamson ether synthesis, where a thiolate acts as the nucleophile.[2][3] This Sₙ2 reaction involves the deprotonation of 4-methylthiophenol (p-thiocresol) to form the highly nucleophilic thiolate anion, which then displaces a halide from an acetone equivalent, typically chloroacetone.

Causality of Experimental Design:

-

Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is sufficient to deprotonate the acidic thiol (pKa ≈ 6.5) to form the thiolate. The choice of a non-nucleophilic inorganic base prevents competition with the desired thiolate nucleophile.

-

Solvent Choice: A polar aprotic solvent such as acetone or acetonitrile is ideal. It effectively dissolves the reactants while favoring the Sₙ2 mechanism by solvating the cation of the base without strongly solvating the thiolate anion, thus preserving its nucleophilicity. Acetone can conveniently serve as both a solvent and a reactant source if starting from a different precursor, though using chloroacetone is more direct.

-

Electrophile: Chloroacetone is an excellent electrophile for this Sₙ2 reaction. The α-carbonyl group enhances the reactivity of the C-Cl bond towards nucleophilic attack, and as a primary halide, it minimizes the potential for competing elimination reactions.[4]

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-methylthiophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone (5 mL per mmol of thiol).

-

Reaction: Stir the suspension at room temperature for 15 minutes to facilitate the formation of the potassium thiolate.

-

Addition: Add chloroacetone (1.05 eq) dropwise to the stirring suspension.

-

Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed (typically 2-4 hours).

-

Workup: Upon completion, filter the reaction mixture to remove the solid potassium salts. Wash the solid with a small amount of acetone.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a clear oil or low-melting solid.

The Reactivity Hub: Exploiting the Molecular Scaffold

The synthetic utility of this compound stems from its three distinct reactive domains.

α-Proton Chemistry: Enolate Formation and Alkylation

The protons on the methyl group (α to the carbonyl) are acidic (pKa ≈ 19-20) and can be removed by a strong, non-nucleophilic base to form a nucleophilic enolate. This enolate is a powerful intermediate for forming new carbon-carbon bonds.[5]

-

Kinetic vs. Thermodynamic Control: For this compound, the two α-positions are not equivalent. Deprotonation can occur at the methyl group or the methylene group. Using a bulky, strong base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) favors the formation of the kinetic enolate by removing a proton from the less sterically hindered methyl group.[6][7] Using a smaller base at higher temperatures could favor the more substituted, thermodynamically more stable enolate at the methylene position.[7]

-

Application in Synthesis: The formed enolate can react with a variety of electrophiles, most commonly primary alkyl halides, in an Sₙ2 reaction to generate more complex α-substituted ketones.[5] This strategy is fundamental for extending the carbon skeleton in drug synthesis.

Sulfur Atom Chemistry: Oxidation and the Pummerer Rearrangement

The sulfur atom is the gateway to one of the most powerful transformations available to this molecule: the Pummerer rearrangement. The sequence begins with the oxidation of the sulfide to a sulfoxide.

The thioether can be selectively oxidized to the corresponding sulfoxide using a variety of oxidants. The key is to avoid over-oxidation to the sulfone.

-

Reagent Choice:

-

m-CPBA (meta-Chloroperoxybenzoic acid): Using one equivalent at low temperatures (e.g., 0 °C) is a classic and effective method.

-

Hydrogen Peroxide (H₂O₂): Often used with a catalyst, this is a greener alternative.[8]

-

Sodium Periodate (NaIO₄): A mild and selective reagent for this transformation.

-

The Pummerer rearrangement is the acid- or anhydride-promoted conversion of a sulfoxide with an α-hydrogen into an α-acyloxythioether.[9][10] This reaction effectively transfers the oxygen atom from the sulfur to the adjacent carbon, transforming a stable sulfoxide into a highly versatile electrophilic intermediate.

Mechanism: The widely accepted mechanism proceeds as follows:[11]

-

Activation: The sulfoxide oxygen attacks an electrophilic activator, typically acetic anhydride, forming an acyloxysulfonium ion.

-

Deprotonation: A base (acetate, formed in step 1) removes an α-proton, leading to the formation of a key intermediate: a thionium ion (sulfenium ion).

-

Nucleophilic Trapping: The thionium ion is a potent electrophile. In a classic Pummerer, it is trapped by the acetate counter-ion to yield the final α-acetoxythioether product.[1][9]

Synthetic Value: The true power of the Pummerer rearrangement lies in the ability to trap the thionium ion intermediate with various nucleophiles (inter- or intramolecularly), enabling the formation of new C-C, C-N, or C-O bonds at the α-position.[1][10]

Caption: Mechanism of the Pummerer Rearrangement.

Applications in Complex Molecule Synthesis

The reactive handles on this compound make it a valuable starting material for synthesizing more complex structures, particularly heterocyclic compounds which form the core of many pharmaceuticals.[12]

Workflow: Oxidation-Pummerer Sequence

A common and powerful strategy is the sequential oxidation and Pummerer rearrangement. This transforms the simple ketone into a functionalized intermediate ready for further elaboration.

Caption: A strategic workflow employing this compound.

While specific examples of this compound in named drug syntheses are often proprietary, the utility of the α-ketothioether motif it generates is well-established. These motifs are precursors to α-dicarbonyl compounds, which are present in numerous bioactive natural products and pharmaceuticals, including the anticancer drug indibulin.[13] The Pummerer product can be hydrolyzed to an α-hydroxy ketone or an α-keto aldehyde, both of which are extremely useful building blocks for constructing nitrogen- and oxygen-containing heterocycles.

Characterization Data

Proper characterization is essential to confirm the identity and purity of synthesized this compound. Below is a table of expected spectroscopic data.

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ (ppm): 7.2-7.4 (d, 2H, Ar-H), 7.0-7.2 (d, 2H, Ar-H), 3.6 (s, 2H, -S-CH₂-), 2.3 (s, 3H, Ar-CH₃), 2.2 (s, 3H, -CO-CH₃). |

| ¹³C NMR (CDCl₃) | δ (ppm): 205 (C=O), 138 (Ar-C), 132 (Ar-C), 130 (Ar-CH), 129 (Ar-CH), 45 (-S-CH₂-), 28 (-CO-CH₃), 21 (Ar-CH₃).[14][15] |

| IR (neat) | ν (cm⁻¹): ~1715 (C=O stretch), ~1490 (Ar C=C stretch). |

| Mass Spec (EI) | m/z: 180 (M⁺), 137, 123, 91, 43. |

Conclusion and Future Outlook

This compound is more than a simple intermediate; it is a strategic linchpin in synthetic design. Its predictable reactivity at three distinct molecular sites provides chemists with a reliable platform for building complexity. The ability to engage in both enolate chemistry and, more significantly, the Pummerer rearrangement sequence, opens pathways to a vast array of valuable α-functionalized carbonyl compounds. As the demand for novel, structurally complex pharmaceuticals and agrochemicals grows, the elegant and efficient chemistry enabled by scaffolds like this compound will continue to be a critical asset in the discovery and development pipeline. Future research may focus on developing asymmetric variations of its core reactions, further enhancing its utility in the synthesis of enantiopure target molecules.

References

- 1. Pummerer_rearrangement [chemeurope.com]

- 2. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How to Alkylate a Ketone - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 9. Pummerer rearrangement - Wikipedia [en.wikipedia.org]

- 10. grokipedia.com [grokipedia.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Design and application of α-ketothioesters as 1,2-dicarbonyl-forming reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. sites.wp.odu.edu [sites.wp.odu.edu]

An In-depth Technical Guide to the Discovery and History of Aryl Thioacetones

For Researchers, Scientists, and Drug Development Professionals

Abstract